molecular formula C7H17N3 B3378300 1-Methyl-1,4,7-triazonane CAS No. 141213-11-8

1-Methyl-1,4,7-triazonane

Cat. No. B3378300
CAS RN: 141213-11-8
M. Wt: 143.23 g/mol
InChI Key: NUPGMEYEZNUVEF-UHFFFAOYSA-N
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Description

“1-Methyl-1,4,7-triazonane” is also known as “1,4,7-Trimethyl-1,4,7-triazacyclononane”. It is a colorless liquid and an N-methylated derivative of triazacyclononane (TACN), a face-capping tridentate ligand that is popular in coordination chemistry .


Synthesis Analysis

The synthesis of “this compound” is based on a convergent synthetic approach. The key intermediate di-tert-butyl-2,2′-(1,4,7-triazonane-1,4-diyl) diacetate is coupled with a hydroxypyridinonate pendant arm. This method is suitable for rapid syntheses of metal chelator HOPO-TACNs of biomedical interest .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H21N3. It has an average mass of 171.283 Da and a monoisotopic mass of 171.173553 Da .


Chemical Reactions Analysis

“this compound” is known for forming 2:1 “sandwich” complexes with many metal ions. Corresponding 2:1 complexes of “this compound” are only known for Ag+, Na+, and K+. This effect is mainly due to the greater bulk of “this compound”, which requires ions with a larger ionic radius to accommodate two ligands .


Physical And Chemical Properties Analysis

“this compound” is a colorless oil with a boiling point of 207.8 °C . It has a molar mass of 171.288 g·mol−1 .

Scientific Research Applications

Chemistry and Ligand Synthesis

  • 1-Methyl-1,4,7-triazonane derivatives have been synthesized and studied for their complexation properties with nickel. These derivatives include 1-(benzimidazolyl-2-methyl)-1,4,7-triazacyclononane and others, showing potential in coordination chemistry and metal complex formation, with applications in magnetic and electronic material sciences (Li et al., 2005).

Solid-State and Solution Properties

  • Studies on 1,1′-(Ethane-1,2-diyl)bis(1,4,7-triazonane) reveal interesting solid-state and solution properties, with potential implications in materials science and molecular engineering (Knight & Fallis, 2010).

UV-Spectrophotometric Studies

  • UV-spectrophotometric studies of 1,2,4-triazole derivatives indicate their potential in analytical chemistry and pharmaceutical research. These studies offer insights into the structure-spectral data relationship of these compounds (Gotsulya et al., 2018).

Environmental Chemistry

  • 1H-benzo-1,2,3-triazole and its derivatives, including this compound, are investigated for their environmental impact, particularly in wastewater treatment. These substances are identified as polar pollutants, raising concerns about their persistence and removal efficiency in water treatment processes (Reemtsma et al., 2010).

Biomedical Applications

  • In the biomedical field, this compound derivatives have been explored for chelating properties. For example, their use in creating metal complexes for potential applications in imaging and drug delivery systems is a notable area of research (Gai et al., 2015).

Mechanism of Action

“1-Methyl-1,4,7-triazonane” reacts readily with Mo(CO)6 and W(CO)6 to produce the respective air-stable tricarbonyl compounds, [(κ3-TACN)Mo(CO)3] and [(κ3-TACN)W(CO)3]. Both have an oxidation state of zero .

Future Directions

There is ongoing research into the synthesis and chelating properties of azaheterocycle pendant armed 1,4,7-triazacyclononane (TACN) dimethylcarboxylate derivatives and dimethylphosphonate derivatives . This suggests that “1-Methyl-1,4,7-triazonane” and its derivatives continue to be of interest in the field of chemistry.

properties

IUPAC Name

1-methyl-1,4,7-triazonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-10-6-4-8-2-3-9-5-7-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPGMEYEZNUVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283711
Record name Octahydro-1-methyl-1H-1,4,7-triazonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141213-11-8
Record name Octahydro-1-methyl-1H-1,4,7-triazonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141213-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1-methyl-1H-1,4,7-triazonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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